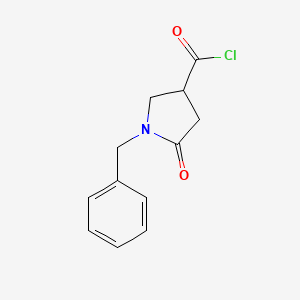

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride

Description

Properties

IUPAC Name |

1-benzyl-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c13-12(16)10-6-11(15)14(8-10)7-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMTRVDUUKLHFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90555519 | |

| Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114368-05-7 | |

| Record name | 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90555519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Precursors

One common approach involves the cyclization of precursors such as dimethyl itaconate and benzylamine:

-

- Dimethyl itaconate

- Benzylamine

-

- A Michael addition reaction is performed between dimethyl itaconate and benzylamine.

- Intramolecular cyclization follows to yield 1-benzyl-5-oxopyrrolidine-3-carboxylic acid methyl ester.

Reduction and Functionalization

The methyl ester obtained from cyclization undergoes reduction using sodium borohydride:

Chlorination

The final step involves chlorination to introduce the carbonyl chloride functionality:

Reagents :

- Thionyl chloride or oxalyl chloride

-

- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis.

Optimized Reaction Conditions

| Step | Reagents | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Cyclization | Dimethyl itaconate, benzylamine | Room temperature | ~6 hours | >85% |

| Reduction | Sodium borohydride | Cold water (0–5°C) | ~2 hours | >90% |

| Chlorination | Thionyl chloride | Anhydrous conditions, ~60°C | ~4 hours | >80% |

Key Notes on Synthesis

Reaction Efficiency

The use of readily available starting materials such as dimethyl itaconate ensures cost-effectiveness and scalability.

Green Chemistry Considerations

Some methods emphasize environmentally friendly practices by minimizing waste and avoiding toxic reagents.

Purification

Purification techniques such as recrystallization or chromatography are essential to achieve high purity levels (>98%).

Research Findings

Literature Insights

Several studies have reported variations in synthesis protocols:

Comparative Analysis

Different chlorination agents (e.g., thionyl chloride vs oxalyl chloride) have been tested, with thionyl chloride showing better reactivity and fewer side products.

Chemical Reactions Analysis

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 1-benzyl-5-oxopyrrolidine-3-carboxylic acid.

Reduction: It can be reduced to 1-benzyl-5-oxopyrrolidine-3-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

Biological Activities

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride has been investigated for its pharmacological properties, particularly as a nootropic agent. Research indicates that derivatives of this compound exhibit significant neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's disease. The compound has shown promise in enhancing cognitive functions and memory retention .

Table 1: Biological Activities of this compound Derivatives

| Compound Derivative | Activity Type | IC50 (mM) | Reference |

|---|---|---|---|

| 1-Benzyl-5-oxo-N-phenylpyrrolidine-3-carboxamide | CCR5 Antagonist | 0.038 | |

| Nebracetam | Nootropic | - | |

| Benzyl derivative | Analgesic | - |

Nootropic Effects

The primary application of this compound is in the development of nootropic drugs. Nebracetam, a derivative of this compound, has been highlighted for its effectiveness in treating cognitive decline associated with aging and neurodegenerative disorders. Its mechanism involves modulating neurotransmitter systems to improve synaptic plasticity and cognitive function .

Anticancer Properties

Recent studies have also explored the anticancer potential of compounds derived from this compound. Research indicates that certain derivatives possess cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy. The structure-activity relationship studies have revealed that modifications at specific positions enhance the anticancer activity significantly .

Case Study 1: Nootropic Efficacy in Alzheimer's Disease

A clinical trial involving Nebracetam demonstrated significant improvements in cognitive scores among elderly patients diagnosed with mild cognitive impairment. The study reported an increase in memory performance and attention span after a treatment period of three months .

Case Study 2: Anticancer Activity

In vitro studies on the anticancer activity of benzyl derivatives showed promising results against human breast cancer cells (MCF7). The compounds induced apoptosis and inhibited cell proliferation effectively, suggesting potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride depends on its specific application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity and specificity of these APIs to their targets, influencing various biological pathways .

Comparison with Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The nature of the substituent at the 1-position of the pyrrolidine ring significantly influences reactivity, solubility, and biological activity. Key analogs include:

Impact of Substituents :

- Benzyl : Enhances membrane permeability in drug candidates but may increase metabolic instability .

- Methyl/Isopropyl : Simpler substituents improve synthetic accessibility but reduce target specificity .

Benzyl Group Substitution Patterns

Variations in the benzyl group’s para-substituent alter electronic and steric properties:

| Compound Name | Substituent (Para-position) | Key Properties |

|---|---|---|

| 1-(4-Ethoxy-benzyl)-5-oxopyrrolidine-3-carboxylic acid | Ethoxy (OCH₂CH₃) | Enhanced solubility due to polar ethoxy group; potential for hydrogen bonding |

| 1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | Chloro (Cl) | Electron-withdrawing effect increases electrophilicity; may improve binding to electron-rich targets |

| 1-(4-Fluorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | Fluoro (F) | Smaller halogen reduces steric hindrance; moderate lipophilicity |

Functional Insights :

- Ethoxy : Improves aqueous solubility, critical for oral bioavailability in drug design.

- Halogens (Cl/F) : Modulate electronic effects and metabolic stability, with chloro groups often enhancing binding affinity .

Core Structure and Functional Group Modifications

Pyrrolidine vs. Pyrazolidine Cores

- 5-Oxopyrrolidine-3-carbonyl chloride (pyrrolidine core): Exhibits planar geometry, facilitating interactions with flat binding pockets.

Carbonyl Chloride vs. Carboxylic Acid/Esters

Reactivity Trends :

- Carbonyl chloride : Preferred for rapid derivatization under mild conditions.

- Ester : Offers stability in physiological environments, useful in prodrug strategies .

Anticancer Potential

- N-(2-{[(1-Benzyl-5-oxopyrrolidin-3-yl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide: Combines pyrrolidine and indole moieties, showing dual inhibition of kinases and apoptosis induction (IC₅₀: <5 µM) .

- This compound : Serves as a precursor for similar anticancer agents but lacks intrinsic activity without further functionalization .

Enzyme Inhibition

- 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide : Demonstrates selective inhibition of cyclooxygenase-2 (COX-2) due to chloro-substituted phenyl group .

- 1-Benzyl derivatives : Broader activity but lower specificity compared to halogenated analogs .

Biological Activity

1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride or oxalyl chloride. The reaction can be summarized as follows:

This compound is characterized by its carbonyl chloride group, which enhances its reactivity, allowing it to participate in various nucleophilic substitution reactions, hydrolysis, and reductions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the pyrrolidine ring structure is crucial for enhancing binding affinity to these targets, influencing various cellular pathways and physiological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-benzyl-5-oxopyrrolidine derivatives. For instance, derivatives containing this core structure have demonstrated significant cytotoxicity against A549 human lung adenocarcinoma cells. The structure-dependent nature of these compounds indicates that modifications can lead to enhanced efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .

Table 1: Anticancer Activity of 1-Benzyl-5-Oxopyrrolidine Derivatives

| Compound | IC50 (µM) A549 Cells | Toxicity (HSAEC Cells) |

|---|---|---|

| 1 | 66 | Moderate |

| 2 | 45 | Low |

| 3 | 30 | High |

Antimicrobial Activity

In addition to anticancer properties, certain derivatives exhibit promising antimicrobial activity against multidrug-resistant strains of Staphylococcus aureus and other pathogens. This suggests potential applications in treating infections that are resistant to conventional antibiotics .

Table 2: Antimicrobial Activity Against Resistant Strains

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2 | S. aureus | 8 µg/mL |

| 4 | Klebsiella pneumoniae | 16 µg/mL |

| 6 | E. coli | 32 µg/mL |

Neuroprotective Effects

A study focusing on neuroprotective activities revealed that derivatives of 1-benzyl-5-oxopyrrolidine could protect against NMDA-induced cytotoxicity in vitro. One compound demonstrated a higher potency than the reference neuroprotective agent ifenprodil, suggesting that these derivatives could be explored for therapeutic use in neurodegenerative diseases .

Analgesic Properties

Research has also indicated analgesic properties associated with certain derivatives of this compound class. The analgesic effect was evaluated using standard pain models, showing efficacy comparable to established analgesics, thus supporting further development for pain management therapies .

Q & A

Q. What are the standard synthetic routes for 1-Benzyl-5-oxopyrrolidine-3-carbonyl chloride in academic research?

The compound is typically synthesized from its precursor, 1-benzyl-5-oxopyrrolidine-3-carboxylic acid, via chlorination. Common methods include:

- Thionyl chloride (SOCl₂) : The carboxylic acid is refluxed with excess SOCl₂ under anhydrous conditions, followed by solvent removal under vacuum .

- Oxalyl chloride (COCl)₂ : Catalyzed by dimethylformamide (DMF), this method proceeds at lower temperatures, minimizing side reactions .

- Phosphorus pentachloride (PCl₅) : Suitable for acid-sensitive substrates, but requires rigorous moisture control .

Key considerations: Purity of the starting acid, reaction temperature, and inert atmosphere to avoid hydrolysis of the carbonyl chloride.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and carbonyl chloride resonance (δ ~170 ppm for C=O) .

- IR spectroscopy : Strong absorption at ~1800 cm⁻¹ (C=O stretch of acyl chloride) .

- X-ray crystallography : For structural elucidation, single-crystal analysis (as demonstrated for related pyrrolidine derivatives in ) resolves stereochemistry and bond angles, critical for reaction design .

Q. What are the recommended storage conditions to maintain stability?

- Storage : Keep in tightly sealed, moisture-resistant containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to humidity, which hydrolyzes the acyl chloride to the carboxylic acid .

- Handling : Use anhydrous solvents (e.g., dry dichloromethane) and gloveboxes for air-sensitive reactions .

Advanced Research Questions

Q. What mechanistic insights exist for the acylation reactions involving this compound?

The acyl chloride acts as an electrophilic agent in nucleophilic acyl substitution. Key mechanisms include:

- Amide bond formation : Reacts with amines (e.g., primary/secondary amines) to yield pyrrolidine-based amides. Steric hindrance from the benzyl group may slow reaction kinetics, requiring elevated temperatures .

- Esterification : Alcohols or phenols react in the presence of a base (e.g., pyridine) to trap HCl, driving the reaction to completion .

- Competitive hydrolysis : Trace water generates the carboxylic acid, necessitating rigorous drying of reagents/solvents .

Q. How to address discrepancies in reported reactivity or stability data?

- Controlled experiments : Compare reaction outcomes under varying conditions (e.g., solvent polarity, temperature) to isolate contributing factors .

- Computational modeling : Density Functional Theory (DFT) studies can predict steric/electronic effects of the benzyl substituent on reaction pathways .

- Analytical validation : Use LC-MS or ¹H NMR to quantify side products (e.g., hydrolyzed acid) and refine reaction protocols .

Q. What strategies optimize enantioselective synthesis using this compound?

- Chiral auxiliaries : Incorporate enantiopure amines during amidation to induce stereocontrol .

- Catalytic asymmetric synthesis : Use transition-metal catalysts (e.g., Pd/BINAP complexes) for kinetic resolution in coupling reactions .

- Dynamic kinetic resolution (DKR) : Combine racemization-prone intermediates with chiral catalysts to achieve high enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.